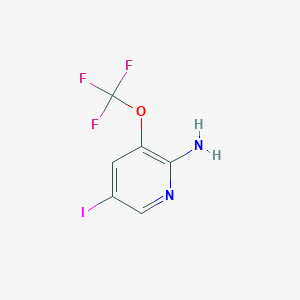
5-Iodo-3-(trifluoromethoxy)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-3-(trifluoromethoxy)pyridin-2-amine: is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an iodine atom at the 5-position, a trifluoromethoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Reagents: 5-Iodo-2-aminopyridine, trifluoromethoxyboronic acid, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Procedure: The 5-iodo-2-aminopyridine is reacted with trifluoromethoxyboronic acid in the presence of a palladium catalyst and a base. The mixture is heated under reflux, and the product is isolated by standard purification techniques such as column chromatography.
-
Direct Iodination:
Reagents: 3-(trifluoromethoxy)pyridin-2-amine, iodine, oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite), solvent (e.g., acetic acid or dichloromethane).
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures (e.g., 25-40°C) for a few hours.
Procedure: The 3-(trifluoromethoxy)pyridin-2-amine is treated with iodine and an oxidizing agent in a suitable solvent. The reaction mixture is stirred until the completion of the reaction, and the product is purified by recrystallization or chromatography.
Industrial Production Methods:
The industrial production of 5-iodo-3-(trifluoromethoxy)pyridin-2-amine typically involves large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Mild to moderate temperatures (e.g., 25-80°C) in polar solvents (e.g., dimethylformamide or ethanol).
Products: Substituted pyridines with the nucleophile replacing the iodine atom.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Varying temperatures (e.g., 0-100°C) depending on the oxidizing agent used.
Products: Oxidized derivatives of the pyridine ring, potentially forming pyridine N-oxides.
-
Reduction Reactions:
Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Conditions: Mild to moderate temperatures (e.g., 0-50°C) in suitable solvents (e.g., ethanol or tetrahydrofuran).
Products: Reduced derivatives, potentially forming amine or alcohol functionalities.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Employed as a probe in biochemical assays to study enzyme activities and protein-ligand interactions due to its unique structural features.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as an intermediate in the synthesis of drug candidates with anti-inflammatory, antiviral, or anticancer properties.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and coatings, where the trifluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.
作用機序
The mechanism of action of 5-iodo-3-(trifluoromethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and specificity by influencing the electronic environment of the molecule. Detailed studies on its binding kinetics and molecular pathways are essential to fully elucidate its mechanism of action.
類似化合物との比較
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3-Pyridinamine, 5-(trifluoromethoxy)-
Comparison:
- Structural Differences: The position of the iodine and trifluoromethoxy groups can significantly affect the reactivity and properties of the compounds. For example, 3-iodo-5-(trifluoromethyl)pyridin-2-amine has the trifluoromethyl group instead of the trifluoromethoxy group, which can alter its electronic properties and reactivity.
- Reactivity: The presence of different substituents can influence the types of reactions the compounds undergo. For instance, the trifluoromethoxy group is more electron-withdrawing than the trifluoromethyl group, potentially making 5-iodo-3-(trifluoromethoxy)pyridin-2-amine more reactive in nucleophilic substitution reactions.
- Applications: While all these compounds may be used in similar applications, such as in the synthesis of pharmaceuticals or as intermediates in organic synthesis, their specific properties and reactivities can make them more suitable for certain applications over others.
特性
分子式 |
C6H4F3IN2O |
|---|---|
分子量 |
304.01 g/mol |
IUPAC名 |
5-iodo-3-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4F3IN2O/c7-6(8,9)13-4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12) |
InChIキー |
ASSFGCGBQYEKTK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1OC(F)(F)F)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


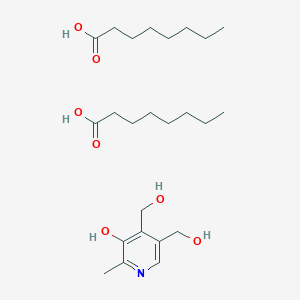
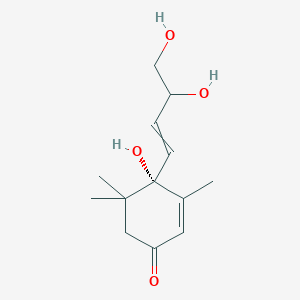
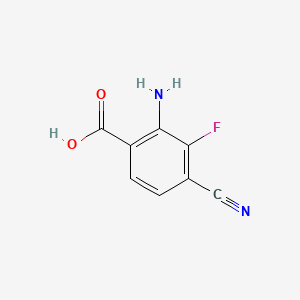
![2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)
![3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B14792855.png)

![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
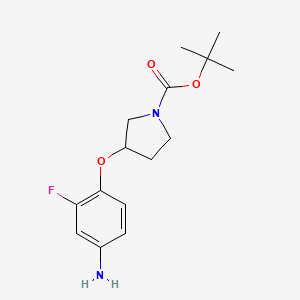
![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
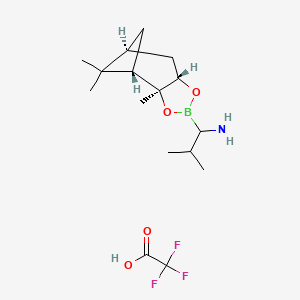
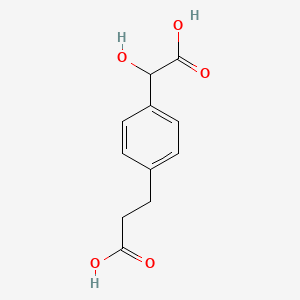
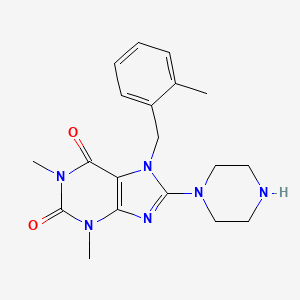
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)
